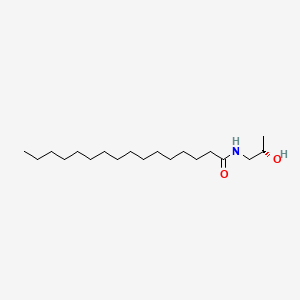
Palmitic monoisopropanolamide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic monoisopropanolamide, (S)-, also known as (S)-2-Hydroxypropyl palmitamide, is a compound with the molecular formula C19H39NO2 and a molecular weight of 313.5185 g/mol . It is a derivative of palmitic acid, a common saturated fatty acid found in various natural sources such as palm oil, meat, and dairy products . This compound is characterized by its specific stereochemistry, having one defined stereocenter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitic monoisopropanolamide, (S)-, typically involves the reaction of palmitic acid with isopropanolamine. The process generally requires a heating synthesis reaction in the presence of a solid metal oxide catalyst . The reaction conditions include maintaining an elevated temperature to facilitate the formation of the amide bond between the palmitic acid and isopropanolamine.
Industrial Production Methods
Industrial production methods for palmitic monoisopropanolamide, (S)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and reaction parameters is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Palmitic monoisopropanolamide, (S)-, can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, reducing the compound to its corresponding alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated compounds.
Scientific Research Applications
Palmitic monoisopropanolamide, (S)-, has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: It is investigated for its potential biological activities, including its role in lipid metabolism and cell signaling pathways.
Industry: It is utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of palmitic monoisopropanolamide, (S)-, involves its interaction with specific molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα, PPAR-δ, PPAR-γ), and transient receptor potential vanilloid type-1 (TRPV1) channels . These interactions modulate various physiological processes, including inflammation, pain perception, and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Palmitoylethanolamide (PEA): A well-known compound with anti-inflammatory and neuroprotective properties.
Stearic monoisopropanolamide: Similar in structure but derived from stearic acid instead of palmitic acid.
Oleic monoisopropanolamide: Derived from oleic acid, differing in the degree of unsaturation.
Uniqueness
Palmitic monoisopropanolamide, (S)-, is unique due to its specific stereochemistry and its distinct interaction with molecular targets. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
179951-57-6 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-[(2S)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChI Key |
VQNMGLLFMPXVFN-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















